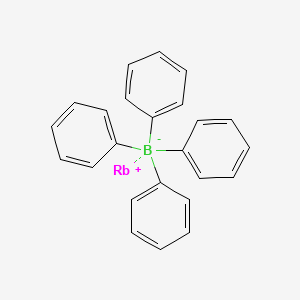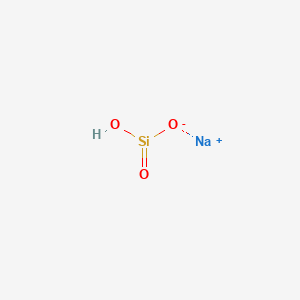
5-Bromo-8-hidroxi-1,6-naftiridina-7-carboxilato de metilo
Descripción general
Descripción
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H7BrN2O3 and its molecular weight is 283.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
“5-Bromo-8-hidroxi-1,6-naftiridina-7-carboxilato de metilo” se ha encontrado que posee propiedades anticancerígenas significativas . Es parte de la familia de las 1,6-naftiridinas, que ha sido ampliamente estudiada por su actividad anticancerígena. Estos compuestos han mostrado resultados prometedores contra diferentes líneas celulares cancerosas .
Actividad Anti-VIH
Las 1,6-Naftiridinas, la familia a la que pertenece nuestro compuesto, han demostrado actividad anti-VIH . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos anti-VIH.
Actividad Antimicrobiana
Este compuesto ha mostrado propiedades antimicrobianas. Esto lo convierte en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos, que son cruciales en la lucha contra las cepas bacterianas resistentes a los medicamentos.
Actividad Analgésica
Se ha descubierto que las 1,6-Naftiridinas poseen propiedades analgésicas (alivian el dolor) . Esto sugiere que “this compound” podría utilizarse en el desarrollo de nuevos fármacos analgésicos.
Actividad Antiinflamatoria
“this compound” ha demostrado actividad antiinflamatoria. Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios, que podrían utilizarse para tratar afecciones como la artritis y otras enfermedades inflamatorias.
Actividad Antioxidante
Se ha descubierto que las 1,6-Naftiridinas poseen propiedades antioxidantes . Esto sugiere que “this compound” podría utilizarse en el desarrollo de nuevos fármacos antioxidantes, que podrían ayudar a proteger las células del cuerpo del daño.
Trastornos Neurológicos
Este compuesto se utiliza en el desarrollo de fármacos para diversos trastornos neurológicos. Esto sugiere que podría utilizarse potencialmente en el tratamiento de afecciones como la enfermedad de Alzheimer, la enfermedad de Parkinson y otros trastornos neurológicos.
Aplicaciones Industriales
Las Naphthyridines, en general, se utilizan ampliamente en los esfuerzos industriales . Esto sugiere que “this compound” podría tener aplicaciones potenciales en diversas industrias.
Mecanismo De Acción
Target of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a pharmacologically active compound It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with various targets to exert their effects . The exact interaction of Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with 1,6-naphthyridines , it can be inferred that multiple pathways might be affected, leading to downstream effects
Result of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has demonstrated various biological properties, such as antimicrobial, anticancer, and anti-inflammatory activity. It is used in drug development for various neurological disorders, cancer, and inflammation. The specific molecular and cellular effects of the compound’s action are subjects of ongoing research.
Propiedades
IUPAC Name |
methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOXNRPYVCORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625028 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410544-37-5 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














